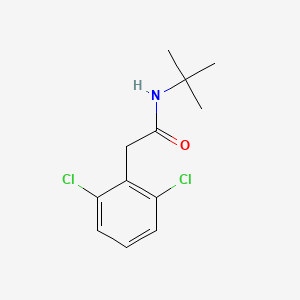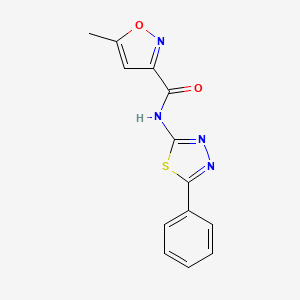![molecular formula C21H20Cl2F2N2O2 B4264661 1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane](/img/structure/B4264661.png)
1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane
描述
1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane, also known as CFM-2, is a synthetic compound that belongs to the class of diazepanes. This compound has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. CFM-2 is known to have a high affinity for the sigma-2 receptor, which is involved in various physiological processes such as cell proliferation, apoptosis, and ion channel regulation. In
作用机制
The mechanism of action of 1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane is not fully understood, but it is believed to involve the modulation of the sigma-2 receptor. The sigma-2 receptor is a transmembrane protein that is involved in various physiological processes such as cell proliferation, apoptosis, and ion channel regulation. 1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane has been shown to bind to the sigma-2 receptor with high affinity and to modulate its activity. This modulation may involve the regulation of intracellular calcium levels, the activation of protein kinase C, and the inhibition of voltage-gated potassium channels.
Biochemical and Physiological Effects
1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane has been shown to have various biochemical and physiological effects, particularly in the nervous system. It has been shown to inhibit the proliferation of glioblastoma cells, induce apoptosis in various cancer cell lines, and modulate the activity of ion channels in neurons. 1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of 1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane is its high affinity for the sigma-2 receptor, which makes it a valuable tool compound for studying the function of this receptor in various cellular and animal models. 1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of 1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane is its potential off-target effects, as it may interact with other proteins or receptors in addition to the sigma-2 receptor. Additionally, the mechanism of action of 1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane is not fully understood, which may limit its potential applications in drug development.
未来方向
There are several future directions for the study of 1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane and the sigma-2 receptor. One direction is the development of novel sigma-2 receptor ligands with improved selectivity and potency. Another direction is the elucidation of the molecular mechanisms underlying the modulation of the sigma-2 receptor by 1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane and other ligands. This may involve the use of structural biology techniques such as X-ray crystallography and cryo-electron microscopy. Finally, the potential therapeutic applications of sigma-2 receptor ligands in various neurological disorders should be explored further in preclinical and clinical studies.
科学研究应用
1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-2 receptor, which is expressed in various regions of the brain and is involved in various physiological processes such as cell proliferation, apoptosis, and ion channel regulation. 1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane has been used as a tool compound to study the function of the sigma-2 receptor in various cellular and animal models. It has also been used as a lead compound for the development of novel sigma-2 receptor ligands with potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-[2-(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2F2N2O2/c22-16-4-1-6-18(24)14(16)12-20(28)26-8-3-9-27(11-10-26)21(29)13-15-17(23)5-2-7-19(15)25/h1-2,4-7H,3,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFORQBQQQIFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CC2=C(C=CC=C2Cl)F)C(=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(1,4-Diazepane-1,4-diyl)bis[2-(2-chloro-6-fluorophenyl)ethanone] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(cyclopentyloxy)benzoyl]-2-methylindoline](/img/structure/B4264584.png)



![2-(3-butoxyphenyl)-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4-quinolinecarboxamide](/img/structure/B4264622.png)

![isopropyl 5-(aminocarbonyl)-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4264653.png)
![isopropyl 5-(aminocarbonyl)-2-{[(3,4-dichlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4264662.png)
![methyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4264668.png)
![isopropyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4264676.png)
![2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-propyl-3-thiophenecarboxamide](/img/structure/B4264678.png)
![4-(2,4-dichlorophenyl)-2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide](/img/structure/B4264685.png)
![1-[(3,4-dichlorophenyl)acetyl]-4-(diphenylmethyl)piperazine](/img/structure/B4264693.png)
